1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-
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Overview
Description
1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)- is a heterocyclic compound that features an imidazole ring fused with a pyridine ring.
Preparation Methods
The synthesis of 1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-hydroxypyridine with various carboxylic acids using microwave-assisted heating, which results in moderate to good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring, using reagents like alkyl halides.
Scientific Research Applications
1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, enhancing the inhibitory effects of GABA in the central nervous system . It also influences various cellular pathways necessary for the proper functioning of cancerous cells, pathogens, and components of the immune system .
Comparison with Similar Compounds
1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)- can be compared with other imidazopyridine derivatives such as:
1H-Imidazo[4,5-b]pyridine: Known for its use as a proton pump inhibitor and aromatase inhibitor.
1H-Imidazo[1,2-a]pyridine: Utilized in the synthesis of various pharmaceutical compounds.
1H-Imidazo[1,5-a]pyridine: Studied for its potential in treating central nervous system disorders.
These compounds share similar structural motifs but differ in their specific biological activities and applications, highlighting the uniqueness of 1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-.
Properties
CAS No. |
87359-19-1 |
---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H13N3O2/c1-18-12-4-3-9(7-13(12)19-2)14-16-10-5-6-15-8-11(10)17-14/h3-8H,1-2H3,(H,16,17) |
InChI Key |
MLWKSUZEVNZYAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(N2)C=NC=C3)OC |
Origin of Product |
United States |
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